5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride
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Overview
Description
5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H14ClF3O3S and a molecular weight of 282.71 g/mol . It is known for its unique structure, which includes a trifluoropropyl group and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride typically involves the reaction of 5-hydroxypentane-1-sulfonyl chloride with 1,1,1-trifluoropropan-2-ol under specific reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions are typically sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Scientific Research Applications
5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonyl derivatives. The trifluoropropyl group can influence the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations .
Comparison with Similar Compounds
Similar compounds to 5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride include:
5-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride: This compound has a shorter carbon chain but similar functional groups.
5-((1,1,1-Trifluoropropan-2-yl)oxy)butane-1-sulfonyl chloride: This compound has a four-carbon chain instead of five.
The uniqueness of this compound lies in its specific carbon chain length and the presence of both trifluoropropyl and sulfonyl chloride groups, which provide distinct reactivity and applications in various fields .
Properties
Molecular Formula |
C8H14ClF3O3S |
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Molecular Weight |
282.71 g/mol |
IUPAC Name |
5-(1,1,1-trifluoropropan-2-yloxy)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H14ClF3O3S/c1-7(8(10,11)12)15-5-3-2-4-6-16(9,13)14/h7H,2-6H2,1H3 |
InChI Key |
RFDOVBZKKSCXRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)OCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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